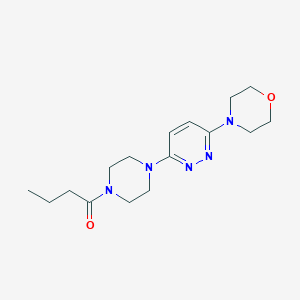
1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound features a morpholine ring, a pyridazine ring, and a piperazine ring, making it a complex and intriguing molecule for various studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one typically involves multiple steps, starting with the preparation of the morpholine and pyridazine intermediates. The key steps include:
Formation of the Morpholine Intermediate: This involves the reaction of diethanolamine with a suitable halogenating agent to form morpholine.
Synthesis of the Pyridazine Intermediate: This step involves the reaction of hydrazine with a diketone to form the pyridazine ring.
Coupling of Intermediates: The morpholine and pyridazine intermediates are then coupled with piperazine under specific conditions to form the final compound
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-pressure reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and morpholine rings
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on various biological pathways.
Medicine: Investigated for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: These compounds share the pyridazine ring and exhibit similar pharmacological activities.
Piperazine Derivatives: Compounds like aripiprazole and quetiapine, which contain the piperazine ring, are used in various therapeutic applications.
Uniqueness
1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one is unique due to its combination of morpholine, pyridazine, and piperazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse scientific research and potential therapeutic applications.
Properties
IUPAC Name |
1-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O2/c1-2-3-16(22)21-8-6-19(7-9-21)14-4-5-15(18-17-14)20-10-12-23-13-11-20/h4-5H,2-3,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJVVCCHKKUOQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NN=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-fluorophenoxy)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide](/img/structure/B2579297.png)

![N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-3-methoxybenzamide](/img/structure/B2579302.png)
![3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide hydrochloride](/img/structure/B2579303.png)
![Ethyl 5-[(2-chloroacetyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2579304.png)
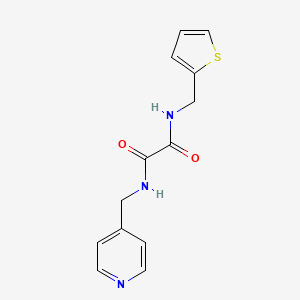

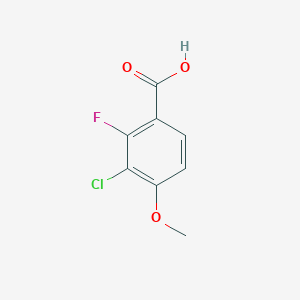
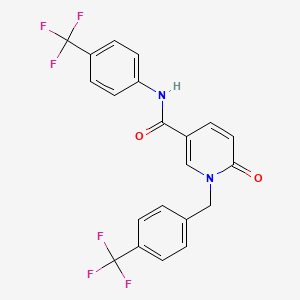
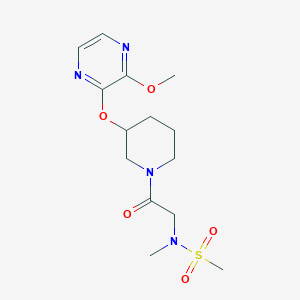
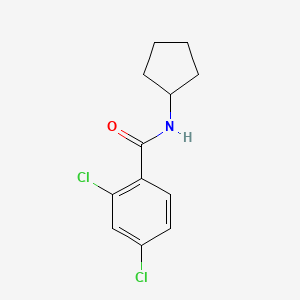
![N-(4-fluorophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2579315.png)
![(2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)methanamine oxalate](/img/structure/B2579316.png)
![N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2579317.png)
